5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Overview
Description
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring
Mechanism of Action
Target of Action
Compounds with a similar imidazole ring structure have been known to display antibacterial activity .
Mode of Action
It’s known that imidazole derivatives can interact with their targets via hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro and phenyl groups may also influence the compound’s interaction with its targets .
Biochemical Pathways
Imidazole derivatives are often involved in various biological processes, including dna synthesis and energy metabolism .
Result of Action
Compounds with a similar imidazole ring structure have shown antibacterial activity .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, this compound can participate in nucleophilic addition reactions, which are crucial in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in upregulation or downregulation of specific genes, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylimidazole with chlorinating agents to introduce the chloro group at the 5-position, followed by formylation to introduce the aldehyde group at the 4-position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2-phenyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-Chloro-2-phenyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole-4-carbaldehyde: Lacks the chloro group at the 5-position.
5-Chloro-1H-imidazole-4-carbaldehyde: Lacks the phenyl group at the 2-position.
5-Chloro-2-methyl-1H-imidazole-4-carbaldehyde: Has a methyl group instead of a phenyl group at the 2-position.
Uniqueness
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is unique due to the combination of the chloro, phenyl, and aldehyde groups on the imidazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXUATWKEDQRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376928 | |
Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60367-52-4 | |
Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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